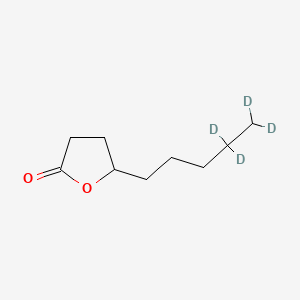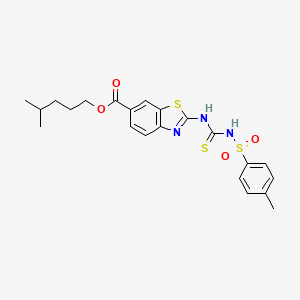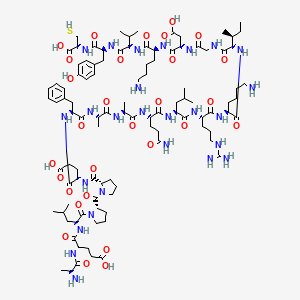
5-Pentyldihydrofuran-2(3H)-one-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyldihydrofuran-2(3H)-one-d4 typically involves the deuteration of 5-Pentyldihydrofuran-2(3H)-one. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Pentyldihydrofuran-2(3H)-one-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Pentyldihydrofuran-2(3H)-one-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and polymers.
Wirkmechanismus
The mechanism of action of 5-Pentyldihydrofuran-2(3H)-one-d4 involves its interaction with specific molecular targets and pathways. As a lactone, it can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in various biochemical reactions. The deuterium atoms in the molecule can influence reaction kinetics and provide insights into reaction mechanisms through isotopic labeling studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-Nonalactone: A structurally similar lactone with a different alkyl chain length.
γ-Butyrolactone: A smaller lactone with similar chemical properties.
δ-Valerolactone: Another lactone with a different ring size.
Uniqueness
5-Pentyldihydrofuran-2(3H)-one-d4 is unique due to its deuterium labeling, which makes it valuable for isotopic studies and tracing experiments. The presence of deuterium atoms can alter the physical and chemical properties of the compound, providing distinct advantages in research applications .
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
5-(4,4,5,5-tetradeuteriopentyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3/i1D2,2D2 |
InChI-Schlüssel |
OALYTRUKMRCXNH-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C([2H])C([2H])([2H])CCCC1CCC(=O)O1 |
Kanonische SMILES |
CCCCCC1CCC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Cyano(6-methoxynaphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B12372208.png)






![[4-(Cyclohexylmethoxy)phenyl]-[6-hydroxy-2-(4-hydroxyphenyl)-3a,7a-dihydro-1-benzothiophen-3-yl]methanone](/img/structure/B12372240.png)

